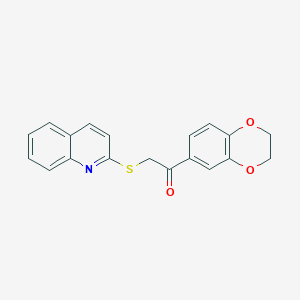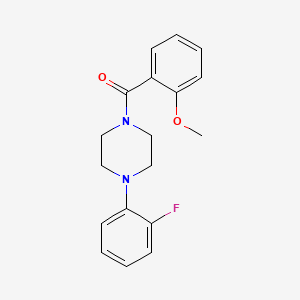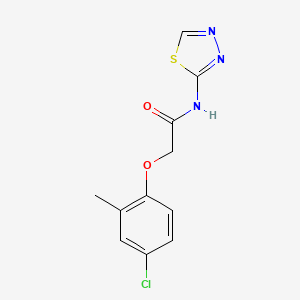
N-(4-ethoxyphenyl)-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-butenamide, commonly known as EBIO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EBIO is a potassium channel activator that has been shown to have a range of biochemical and physiological effects, such as vasodilation, neuroprotection, and anti-inflammatory properties. In
科学的研究の応用
EBIO has been extensively studied in various fields of research, including neuroscience, cardiovascular physiology, and immunology. In neuroscience, EBIO has been shown to enhance the activity of potassium channels, leading to increased neuronal excitability and improved synaptic plasticity. This has potential implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cardiovascular physiology, EBIO has been shown to induce vasodilation, which can lead to improved blood flow and reduced blood pressure. This has potential implications for the treatment of cardiovascular diseases such as hypertension and angina.
In immunology, EBIO has been shown to have anti-inflammatory properties, which can lead to reduced inflammation and improved immune function. This has potential implications for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of EBIO involves the activation of potassium channels, specifically the large-conductance calcium-activated potassium (BK) channels. Activation of these channels leads to increased potassium efflux, which hyperpolarizes the cell membrane and reduces cellular excitability. This has various downstream effects, such as vasodilation, neuroprotection, and anti-inflammatory properties.
Biochemical and Physiological Effects
EBIO has a range of biochemical and physiological effects, including vasodilation, neuroprotection, and anti-inflammatory properties. Vasodilation occurs due to the activation of BK channels in smooth muscle cells, leading to increased potassium efflux and subsequent relaxation of the smooth muscle. Neuroprotection occurs due to the activation of BK channels in neurons, leading to increased neuronal excitability and improved synaptic plasticity. Anti-inflammatory properties occur due to the inhibition of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and improved immune function.
実験室実験の利点と制限
EBIO has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for BK channels, which allows for specific activation of these channels without affecting other ion channels. Another advantage is its stability and solubility, which allows for easy handling and administration. However, a limitation is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects. Another limitation is its limited bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on EBIO. One direction is the development of more potent and selective BK channel activators, which can lead to improved therapeutic efficacy and reduced toxicity. Another direction is the investigation of the downstream effects of BK channel activation, such as the regulation of calcium signaling and gene expression. Additionally, the potential applications of EBIO in other fields, such as cancer research and regenerative medicine, warrant further investigation.
合成法
The synthesis method of EBIO involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with allylamine to yield the desired product, N-(4-ethoxyphenyl)-2-butenamide. The reaction scheme is shown below:
特性
IUPAC Name |
(E)-N-(4-ethoxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-5-12(14)13-10-6-8-11(9-7-10)15-4-2/h3,5-9H,4H2,1-2H3,(H,13,14)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUAQAXXJAYRFY-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)

![2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)


![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)




